molecular formula C20H14ClFN4S B10801521 4-(5-((2-Chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

4-(5-((2-Chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B10801521
M. Wt: 396.9 g/mol
InChI Key: DOEXDLBKXKSGQU-UHFFFAOYSA-N
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Description

WAY-604439 is an active molecule used primarily in biochemical research. It has a molecular weight of 396.87 and a molecular formula of C20H14ClFN4S

Chemical Reactions Analysis

WAY-604439 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-604439 is widely used in scientific research for its biochemical properties. It is utilized in studies related to enzyme inhibition, signal transduction pathways, and cellular processes. In chemistry, it serves as a tool for understanding reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it is used to investigate cellular functions and potential therapeutic targets .

Mechanism of Action

The mechanism of action of WAY-604439 involves its interaction with specific molecular targets and pathways. It acts as an inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

WAY-604439 is unique in its structure and biochemical properties. Similar compounds include other inhibitors used in biochemical research, such as WAY-100635 and WAY-200070. These compounds share some structural similarities but differ in their specific applications and mechanisms of action .

Properties

Molecular Formula

C20H14ClFN4S

Molecular Weight

396.9 g/mol

IUPAC Name

4-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C20H14ClFN4S/c21-17-7-4-8-18(22)16(17)13-27-20-25-24-19(14-9-11-23-12-10-14)26(20)15-5-2-1-3-6-15/h1-12H,13H2

InChI Key

DOEXDLBKXKSGQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)F)C4=CC=NC=C4

Origin of Product

United States

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